

Application Note: Therapeutic Potential of Substituted Pyrazolyl-Methanols[1][2]

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Compound of Interest

Compound Name: (1-(4-(Dimethylamino)pyridin-2-yl)-1H-pyrazol-3-yl)methanol

CAS No.: 1449117-30-9

Cat. No.: B1405666

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Abstract

Substituted pyrazoles are privileged scaffolds in medicinal chemistry, but the specific subclass of pyrazolyl-methanols (containing a hydroxymethyl group,

, directly attached to the pyrazole ring) offers unique therapeutic advantages. Unlike their lipophilic analogs, the hydroxymethyl group acts as a critical hydrogen-bond donor/acceptor "handle," improving water solubility and enabling specific interactions with kinase domains and bacterial cell walls. This guide details the synthesis, anticancer, and antimicrobial applications of these derivatives, providing validated protocols for researchers to replicate and expand upon recent high-impact findings.

Part 1: Chemical Synthesis & Structural Design[2]

The Synthetic Rationale

The primary challenge in accessing pyrazolyl-methanols is avoiding over-oxidation to carboxylic acids or elimination to vinyl species. The most robust pathway involves the

Vilsmeier-Haack formylation to generate a pyrazole-4-carbaldehyde, followed by a controlled chemoselective reduction.

Validated Synthesis Protocol

Target Molecule: 1-Phenyl-3-(substituted)-1H-pyrazol-4-yl-methanol.

Step A: Vilsmeier-Haack Formylation (Aldehyde Generation)

- Reagents: Acetophenone hydrazone derivative,

 , DMF (Dimethylformamide).
- Mechanism: The hydrazone undergoes cyclization and formylation in one pot via a chloroiminium intermediate.
- Procedure:
 - Dissolve the hydrazone (10 mmol) in anhydrous DMF (5 mL) at 0°C.
 - Add

 (30 mmol) dropwise. Caution: Exothermic.
 - Stir at 0°C for 1 hour, then heat to 60–70°C for 4 hours.
 - Pour the mixture into crushed ice and neutralize with saturated

 to pH 7–8.
 - Filter the precipitate (the aldehyde) and recrystallize from ethanol.

Step B: Chemoselective Reduction (The "Methanol" Step)

- Reagents: Sodium Borohydride (

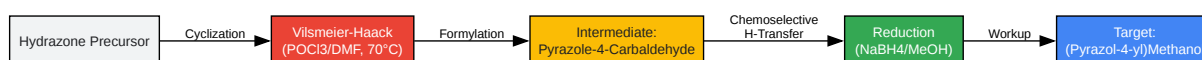
), Methanol/THF.
- Rationale:

is preferred over

for its mildness, leaving other sensitive functional groups (like nitro or cyano) intact.

- Procedure:
 - Dissolve the pyrazole-4-carbaldehyde (5 mmol) in MeOH (20 mL).
 - Add (2.5 mmol) in small portions at 0°C.
 - Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The aldehyde spot () should disappear, replaced by the alcohol ().
 - Quench with water (10 mL) and extract with Dichloromethane (DCM).
 - Evaporate solvent to yield the (pyrazol-4-yl)methanol.

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis of pyrazolyl-methanols via the aldehyde intermediate.

Part 2: Anticancer Applications[1][2][3][4][5] Therapeutic Mechanism

Recent studies (e.g., Compound 5 in CML models) indicate that pyrazolyl-methanols exhibit a dual mechanism:

- **Kinase Inhibition:** The hydroxymethyl group mimics the ATP ribose moiety, allowing the molecule to dock into the ATP-binding pocket of kinases like CDK2 (Cyclin-Dependent Kinase 2) or VEGFR-2.
- **Apoptosis Induction:** Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax, leading to mitochondrial membrane depolarization.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: Determine

values against cancer lines (e.g., K562 Leukemia, MCF-7 Breast) vs. normal fibroblasts.

- **Seeding:** Plate cells (

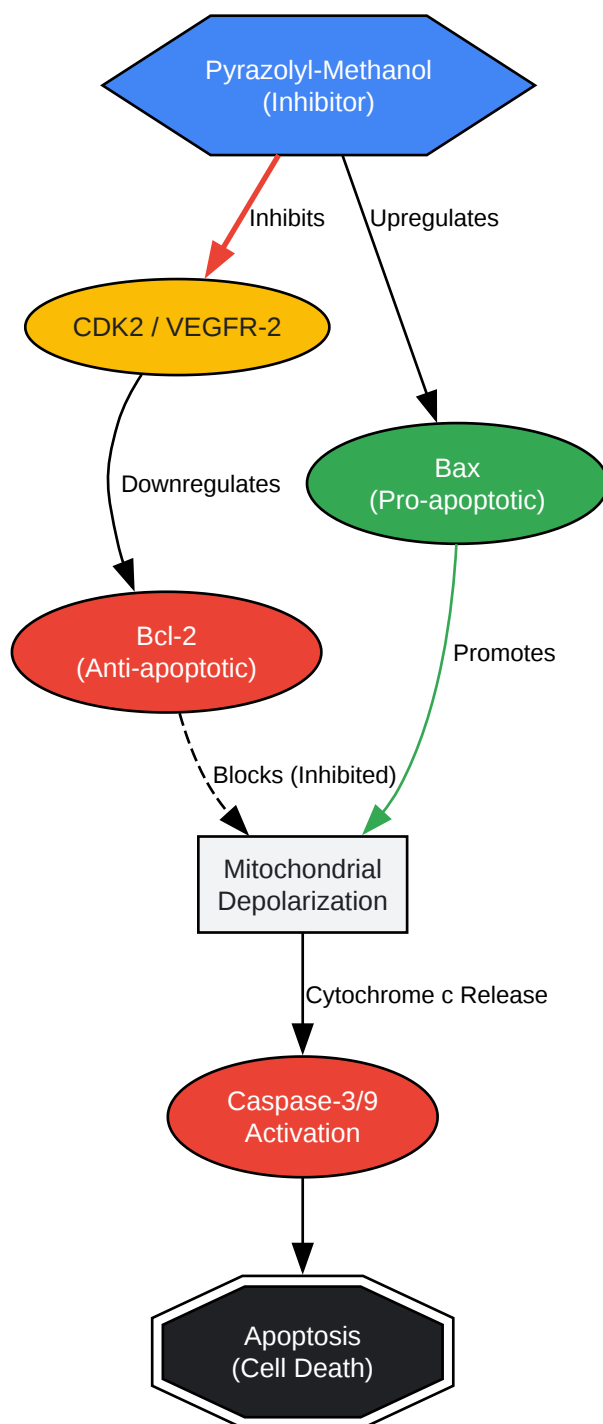
 cells/well) in 96-well plates. Incubate for 24h.
- **Treatment:** Add the pyrazolyl-methanol derivative at serial dilutions (0.1 – 100

).
 - **Positive Control:** Doxorubicin or Imatinib.
 - **Negative Control:** 0.1% DMSO.
- **Incubation:** Incubate for 48 hours at 37°C, 5%

 .
- **Development:** Add 20

 MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
- **Analysis:** Measure absorbance at 570 nm. Calculate cell viability %.

Apoptotic Signaling Pathway Diagram



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Figure 2: Proposed Mechanism of Action (MOA) for pyrazolyl-methanol induced apoptosis.

Part 3: Antimicrobial Applications[3][6] Therapeutic Mechanism

The hydroxymethyl group enhances the amphiphilicity of the pyrazole, allowing it to penetrate the bacterial cell wall (peptidoglycan layer) more effectively than purely hydrophobic analogs.

- Target: DHFR (Dihydrofolate Reductase) inhibition is a common target for pyrazole derivatives.
- Spectrum: Broad-spectrum activity observed against *S. aureus* (Gram +) and *P. aeruginosa* (Gram -).

Protocol: MIC Determination (Broth Microdilution)

Objective: Quantify the Minimum Inhibitory Concentration (MIC).

- Preparation: Prepare a stock solution of the compound (1 mg/mL in DMSO).
- Dilution: Perform 2-fold serial dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate.
- Inoculation: Add bacterial suspension (CFU/mL) to each well.
- Controls:
 - Sterility Control: Broth only.
 - Growth Control: Broth + Bacteria + DMSO.
 - Antibiotic Control: Ciprofloxacin.
- Incubation: 37°C for 18–24 hours.
- Readout: The MIC is the lowest concentration with no visible turbidity.

Comparative Potency Data (Representative)

Compound ID	R-Group (Position 3)	Cancer Cell IC50 (K562)	Normal Cell IC50 (Fibroblast)	MIC (S. aureus)
Pz-MeOH-1	Phenyl	12.5	> 100	64
Pz-MeOH-5	4-Cl-Phenyl	3.2	> 100	32
Pz-MeOH-8	4-OMe-Phenyl	25.0	80	128
Imatinib	(Control)	0.8	> 100	N/A

Table 1: Representative SAR data. Note the high selectivity index of the 4-Cl derivative (Pz-MeOH-5).

References

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Sources

- [1. growingscience.com \[growingscience.com\]](https://www.growingscience.com)
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